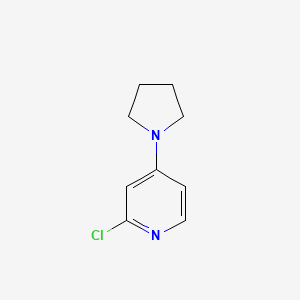

2-Chloro-4-pyrrolidinopyridine

Description

Significance of Pyridine (B92270) Derivatives in Modern Organic Chemistry

Pyridine and its derivatives are fundamental building blocks in the vast landscape of organic chemistry. nih.govnumberanalytics.com As a six-membered heteroaromatic ring containing one nitrogen atom, the pyridine scaffold is a ubiquitous feature in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. nih.govresearchgate.net The presence of the nitrogen atom imparts unique electronic properties, rendering the ring electron-deficient and influencing its reactivity. nih.gov This inherent reactivity makes pyridine derivatives invaluable intermediates and catalysts in a wide array of chemical transformations. numberanalytics.comijcrt.org

In contemporary organic synthesis, pyridines are not merely solvents but are actively employed as versatile scaffolds for drug design and the creation of functional materials. nih.govnumberanalytics.com Their derivatives exhibit a broad spectrum of biological activities, finding applications as pharmaceuticals, agrochemicals (insecticides, herbicides, and fungicides), and components of advanced materials like conducting polymers. numberanalytics.comresearchgate.net The ability of the pyridine ring to undergo various substitution reactions allows for the precise tuning of its properties, making it a privileged structure in the development of new chemical entities. nih.govnih.gov

Overview of 4-Pyrrolidinopyridine (B150190) (PPY) Frameworks in Catalysis and Organic Synthesis

Among the vast family of pyridine derivatives, 4-pyrrolidinopyridine (PPY) has emerged as a particularly powerful catalyst, especially for acylation reactions. beilstein-journals.orgu-tokyo.ac.jp PPY is known to be a more potent nucleophilic catalyst than its more commonly known counterpart, 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The enhanced catalytic activity is attributed to the electronic contribution of the pyrrolidine (B122466) ring.

The primary application of PPY and its chiral analogues is in enantioselective catalysis, particularly in the kinetic resolution of alcohols and the desymmetrization of meso-diols through acylation. beilstein-journals.orgresearchgate.net Chiral PPY catalysts, often synthesized from readily available starting materials like L-proline or 4-hydroxy-L-proline, can induce high levels of stereoselectivity in these transformations. beilstein-journals.orgresearchgate.net The design of these catalysts often involves introducing chiral elements at a distance from the catalytically active pyridine nitrogen to maintain high catalytic activity. beilstein-journals.org Furthermore, PPY frameworks have been utilized in nickel-catalyzed cross-coupling reactions and as activators for boron trichloride (B1173362) in borylation reactions, showcasing their versatility in modern synthetic methodologies. nih.govchinesechemsoc.org

Contextualization of 2-Chloro-4-pyrrolidinopyridine within Halogenated Pyridine Chemistry

Halogenated pyridines are crucial intermediates in organic synthesis, serving as versatile precursors for the introduction of a wide range of functional groups through nucleophilic substitution and cross-coupling reactions. tandfonline.comeurekalert.org The position of the halogen atom on the pyridine ring significantly influences its reactivity. For instance, halogens at the 2- and 4-positions are particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen. nih.govthieme-connect.com

This compound fits within this context as a bifunctional molecule. The chlorine atom at the 2-position provides a reactive handle for substitution and cross-coupling reactions, while the 4-pyrrolidino group acts as a powerful activating and directing group. This combination of functionalities makes this compound a valuable building block for the synthesis of more complex substituted pyridines. The presence of the chlorine atom allows for its displacement by various nucleophiles or its participation in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govchemrxiv.org The pyrrolidino group, in turn, can influence the regioselectivity and reactivity of these transformations.

Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁ClN₂ |

| Molecular Weight | 182.65 g/mol |

| CAS Number | 874758-84-6 |

This data is compiled from sources vulcanchem.comcalpaclab.com.

Synthesis of this compound

The synthesis of this compound can be conceptualized through the reaction of a dihalopyridine with pyrrolidine. A general approach involves the nucleophilic aromatic substitution of a suitable dichloropyridine, where one chlorine atom is displaced by pyrrolidine. For instance, the reaction of 2,4-dichloropyridine (B17371) with pyrrolidine would be a plausible route. The inherent reactivity difference between the 2- and 4-positions on the pyridine ring, often influenced by reaction conditions, can be exploited to achieve selective substitution.

While a specific, detailed synthesis for this compound is not extensively documented in the provided search results, the synthesis of related compounds provides a strong basis for its preparation. For example, the synthesis of 4-pyrrolidinopyridine itself has been described, starting from 1-(2-carbamoylethyl)-4-cyanopyridinium chloride and reacting it with pyrrolidine in the presence of a base. prepchem.com The synthesis of 2-chloro-4-aminopyridine from 2-chloro-4-nitropyridine (B32982) oxide highlights a multi-step pathway involving reduction of a nitro group to an amine. google.com

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the chemistry of its two key functional groups: the 2-chloro substituent and the 4-pyrrolidino group.

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to create a diverse range of substituted pyridine derivatives. tandfonline.comchemrxiv.org The electron-donating pyrrolidino group at the 4-position can further influence the rate and regioselectivity of these substitution reactions.

Cross-Coupling Reactions: The 2-chloro position serves as an excellent electrophilic partner in various transition metal-catalyzed cross-coupling reactions. For instance, it can participate in nickel-catalyzed cross-electrophile coupling with alkyl bromides to form 2-alkylated pyridines. nih.gov It can also undergo palladium-catalyzed cross-coupling reactions with organoboron reagents (Suzuki coupling) or organozinc reagents (Negishi coupling) to form new carbon-carbon bonds. nih.gov

The 4-pyrrolidino group, being a strong electron-donating group, enhances the nucleophilicity of the pyridine nitrogen, making the compound a potent catalyst or ligand in its own right, similar to PPY. This dual functionality makes this compound a valuable and versatile tool in the synthesis of complex molecules and functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJAIBOGGBWBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470375 | |

| Record name | 2-Chloro-4-pyrrolidinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874758-84-6 | |

| Record name | 2-Chloro-4-pyrrolidinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Pyrrolidinopyridine and Its Analogues

Strategies for Pyrrolidine (B122466) Moiety Introduction onto Halogenated Pyridine (B92270) Scaffolds

The construction of the 4-pyrrolidinopyridine (B150190) framework predominantly involves the reaction of a nucleophilic pyrrolidine with a pyridine ring that has been activated towards substitution by the presence of a halogen atom.

Nucleophilic aromatic substitution (SNAr) stands as a fundamental and widely utilized method for synthesizing aminopyridines. wiley.com In this reaction, a nucleophile, such as pyrrolidine, attacks an electron-deficient pyridine ring, leading to the displacement of a halide leaving group. youtube.com The reactivity of halopyridines in SNAr reactions is significantly enhanced by the presence of the ring nitrogen, which helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.com For the synthesis of 2-Chloro-4-pyrrolidinopyridine specifically, the likely precursor is a di-halogenated pyridine, such as 2,4-dichloropyridine (B17371). The greater lability of the halogen at the 4-position compared to the 2-position facilitates a selective substitution by pyrrolidine at the desired C4-position. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine (B119429), highlighting the influence of the halogen's identity on reaction rates. acs.org

While the direct synthesis of the title compound often starts from a 2,4-dihalopyridine, the synthesis of structural analogues frequently employs precursors like 2-amino-4-chloropyridine (B16104). In a parallel synthesis, 2-amino-4-piperidinyl pyridine was successfully synthesized with yields up to 96% via the nucleophilic substitution of 2-amino-4-chloropyridine with piperidine. tandfonline.com This demonstrates that a chloro-substituent at the C4-position of a pyridine ring is susceptible to displacement by a cyclic secondary amine, even in the presence of an amino group at the C2-position.

The precursor, 2-chloro-4-aminopyridine, can be synthesized through various routes. One common industrial method involves the nitration and subsequent reduction of 2-chloropyridine. chemicalbook.com This process includes the oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide, followed by nitration to introduce a nitro group at the 4-position, and finally, reduction of the nitro group to an amine. chemicalbook.comgoogle.com Another method starts from isonicotinic acid, which is converted to 2-chloro-4-isonicotinamide and then subjected to a Hofmann degradation reaction to yield 4-amino-2-chloropyridine. chemicalbook.com

A patented method describes the preparation of 2-chloro-4-aminopyridine from 2-chloro-4-nitropyridine (B32982) N-oxide by reduction with iron powder in glacial acetic acid, achieving a yield of 91.3%. google.com

The conditions for SNAr reactions on chloropyridines can be demanding, often requiring high temperatures to overcome the activation barrier, especially for unactivated substrates. researchgate.net However, the use of continuous-flow reactors can facilitate these transformations under high-temperature conditions (up to 300°C) with short reaction times, leading to good or excellent yields of 2-aminopyridines from 2-chloropyridines and various secondary amines in N-methyl-2-pyrrolidone (NMP). researchgate.net

For the synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine (PPY), various conditions have been explored. For instance, the reaction of a 4-halopyridine with a chiral pyrrolidine derivative has been conducted in dimethylformamide (DMF) at 95°C. researchgate.net In some cases, the reaction can be performed without a solvent at very high temperatures (200°C). researchgate.net Lewis acids, such as zinc nitrate, have also been shown to catalyze the amination of 4-chloropyridine, activating the pyridine ring towards nucleophilic attack. sci-hub.se

| Substrate | Nucleophile | Solvent/Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridines | Secondary Amines | NMP (Flow Reactor) | Up to 300°C | Good to Excellent | researchgate.net |

| 4-Chloropyridine | N-methylaniline | Zinc Nitrate (2.5 mol%) | 75°C | 99% | sci-hub.se |

| 2-Amino-4-chloropyridine | Piperidine | Not specified | Not specified | Up to 96% | tandfonline.com |

| 4-Halopyridine | Chiral Pyrrolidine | DMF | 95°C | Not specified | researchgate.net |

| 4-Halopyridine | Chiral Pyrrolidine | Neat (no solvent) | 200°C | Not specified | researchgate.net |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, representing a significant alternative to traditional SNAr methods. wikipedia.org This reaction allows for the coupling of amines with aryl halides under milder conditions than many classical methods and offers broad substrate scope and functional group tolerance. wikipedia.org

This methodology has been successfully applied to the synthesis of aminopyridine derivatives from chloropyridines. wiley.com An efficient synthesis of 4-aryl-2-aminopyridine derivatives was developed using a Suzuki reaction to introduce an aryl group at the 4-position, followed by a Buchwald-Hartwig amination to install the amino group at the 2-position. tandfonline.com The amination of the 2-chloro-4-arylpyridine intermediate was achieved using a palladium catalyst (Pd₂(dba)₃), a phosphine (B1218219) ligand (BINAP), and a base (Cs₂CO₃), affording the products in moderate to good yields. tandfonline.com Similarly, a practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing access to a variety of secondary and tertiary aminopyridines. researchgate.net

| Aryl Halide | Amine | Catalyst System (Catalyst/Ligand/Base) | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4-arylpyridine | Various Amines | Pd₂(dba)₃ / BINAP / Cs₂CO₃ | Not specified | Moderate to Good | tandfonline.com |

| Chloropyridines | Primary/Secondary Amines | Cyclopalladated ferrocenylimine / - / t-BuOK | Dioxane | Moderate to Excellent | wiley.com |

| 2-Bromopyridines | Volatile Amines | Palladium / Electron-rich ligand / NaO-t-Bu | Not specified | Not specified | researchgate.net |

Nucleophilic Aromatic Substitution Reactions with Pyrrolidine

From 2-Chloropyridine Derivatives (e.g., 2-chloro-4-aminopyridine as a precursor)

Synthesis of Chiral this compound Derivatives

The development of chiral derivatives of 4-pyrrolidinopyridine (PPY) has been a significant area of research, driven by their extensive use as asymmetric acyl transfer catalysts. jst.go.jp The synthesis of chiral versions of this compound can be achieved by employing enantiomerically pure pyrrolidine starting materials in the coupling reactions described previously.

Various C₂-symmetric chiral PPY catalysts have been prepared from versatile chiral pyrrolidine precursors. jst.go.jp For example, chiral PPY analogues with functional side chains at the C(2) and C(5) positions of the pyrrolidine ring have been prepared starting from L-proline or trans-4-hydroxy-L-proline. researchgate.netresearchgate.net These chiral building blocks are then coupled with a suitable pyridine scaffold to generate the final chiral catalyst.

Enantioselective synthesis provides a more sophisticated approach to obtaining chiral PPY analogues, where chirality is induced during the reaction sequence. One powerful strategy is the catalytic enantioselective synthesis of atropisomeric compounds, where hindered rotation around a chemical bond creates stable enantiomers. nih.gov

A notable example is the kinetic resolution of 3-aryl-substituted pyrrolopyrimidines (PPYs) via a quaternary ammonium (B1175870) salt-catalyzed nucleophilic aromatic substitution (SNAr). nih.gov This method allows for the synthesis of enantioenriched PPY analogues, demonstrating that an atroposelective SNAr can be a viable strategy for accessing chiral PPYs. nih.gov

Another approach involves the design of bifunctional 4-pyrrolidinopyridines where a chiral side arm is attached to the molecule. An operationally simple three-step synthetic route has been developed to prepare these complex catalysts efficiently. bohrium.com These catalysts have shown excellent efficiency and stereoselectivity in asymmetric reactions, underscoring the importance of tailored chiral PPY structures. bohrium.com The synthesis of the first C₂-symmetric chiral PPY derivative in an enantiomerically pure form was a key development, and it proved successful as a catalyst for the kinetic resolution of secondary alcohols. researchgate.net

Derivatization from Chiral Precursors (e.g., 4-hydroxy-L-proline based strategies)

The use of chiral precursors, such as L-proline and trans-4-hydroxy-L-proline, is a cornerstone for the enantioselective synthesis of 4-pyrrolidinopyridine analogues. researchgate.netnih.gov These naturally occurring chiral molecules provide a robust scaffold from which complex, optically active catalysts can be constructed. researchgate.netnih.gov

Researchers have successfully prepared chiral 4-pyrrolidinopyridine (PPY) analogues with functional side chains at the C(2) and C(4) positions of the pyrrolidine ring starting from 4-hydroxy-L-proline. researchgate.net These strategies leverage the inherent stereochemistry of the starting material to direct the formation of specific enantiomers. For instance, chiral PPY catalysts with dual functional side chains have been synthesized and shown to be effective in asymmetric desymmetrization of meso-diols. researchgate.net The introduction of a side chain at the C(4) position of the pyrrolidine ring, derived from 4-hydroxy-L-proline, has been found to enhance both the chemo- and enantioselectivity of acylation reactions. researchgate.net

Similarly, L-proline serves as a versatile starting point for the synthesis of chiral nucleophilic catalysts. researchgate.net Catalysts derived from (S)-proline are effective for the enantioselective acylation of secondary alcohols, utilizing van der Waals and hydrogen-bonding interactions to achieve high selectivity. lookchem.com The hydroxyl group of the (S)-prolinol moiety, in particular, plays a crucial role in stereochemical control. lookchem.com Furthermore, a systematic study has led to the development of a suite of catalysts derived from (S)-proline, which differ only by a remote substituent, for use in kinetic resolutions. researchgate.net

The synthesis of 4-arylsulfanyl-substituted kainoid analogues has also been achieved starting from trans-4-hydroxy-L-proline. nih.gov This multi-step synthesis proceeds via a mesylate displacement on a pyrrolidine derivative, showcasing the utility of this chiral precursor in constructing complex heterocyclic systems. nih.gov

Kinetic Resolution Methodologies during Synthesis

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds, and it has been successfully applied in the synthesis of chiral 4-pyrrolidinopyridine analogues. researchgate.netresearchgate.net This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent.

Chiral C2-symmetric 4-pyrrolidinopyridine (PPY) derivatives have been synthesized and utilized as effective nucleophilic catalysts for the kinetic resolution of secondary alcohols. researchgate.net These catalysts can achieve high selectivity factors, leaving one enantiomer of the alcohol unreacted. researchgate.net The development of these catalysts, often derived from chiral precursors like (S)-proline, has been a significant focus in the field. researchgate.netlookchem.com

For example, the kinetic resolution of racemic secondary alcohols has been achieved with high selectivity using a chiral C2-symmetric PPY derivative. researchgate.net Additionally, catalysts derived from L-proline have been shown to promote the acylative kinetic resolution of racemic amino alcohol derivatives with good selectivity factors at ambient temperatures. researchgate.net The strategic design of these catalysts, including the incorporation of functional groups that can engage in specific interactions with the substrate, is key to their success. researchgate.netlookchem.com

Furthermore, dynamic kinetic resolution has been explored for the asymmetric synthesis of 2-substituted pyrrolidines. nih.gov This technique involves the in-situ racemization of the starting material, allowing for a theoretical yield of 100% for a single enantiomer. While the dynamic kinetic resolution of N-Boc-2-lithiopyrrolidine has been demonstrated, its scope can be limited by the electrophile used. nih.gov

Precursor Compound Derivatization Routes to Access this compound

The synthesis of this compound can also be approached by modifying precursor compounds that already contain either the pyridine or the pyrrolidine ring.

Selective Chlorination of 4-Pyrrolidinopyridine Analogues

While direct selective chlorination of 4-pyrrolidinopyridine at the 2-position is not extensively detailed in the provided search results, the general principles of pyridine chemistry suggest that this would be a challenging transformation. The pyrrolidino group at the 4-position is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution, but typically directs substitution to the 3- and 5-positions. Direct chlorination of pyridine itself can lead to a mixture of products, including 2-chloropyridine and 2,6-dichloropyridine. wikipedia.org Therefore, achieving selective chlorination at the 2-position of a 4-substituted pyridine would likely require a more sophisticated, multi-step approach, possibly involving a directing group or the use of a pre-functionalized pyridine ring.

Pyrrolidine Introduction into Pre-chlorinated Pyridine Rings

A more common and generally more efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction of a pre-chlorinated pyridine with pyrrolidine. ontosight.ai This approach takes advantage of the reactivity of the chlorine atom on the pyridine ring, which can be displaced by a nucleophile like pyrrolidine. vulcanchem.com

The synthesis of 2-(2-pyrrolidinyl)pyridine, a related compound, typically involves the reaction of 2-chloropyridine with pyrrolidine in the presence of a base. ontosight.ai This reaction proceeds via nucleophilic substitution where the pyrrolidine nitrogen attacks the carbon bearing the chlorine atom. A similar strategy can be envisioned for the synthesis of this compound, likely starting from 2,4-dichloropyridine and reacting it with pyrrolidine under controlled conditions to achieve selective substitution at the 4-position. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than one at the 4-position, but reaction conditions can be optimized to favor the desired product.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Catalytic Cycles for 2-Chloro-4-pyrrolidinopyridine and its Analogues

The catalytic activity of 4-pyrrolidinopyridine (B150190) (PPY) and its analogues, including the 2-chloro substituted variant, stems from their high nucleophilicity. mdpi.com These catalysts are known to accelerate reactions such as acyl transfer through the formation of a highly reactive N-acylpyridinium intermediate. mdpi.comrsc.org The general catalytic cycle for PPY-catalyzed acylation reactions can be described as follows:

Activation: The PPY catalyst attacks the acylating agent (e.g., an anhydride) to form a reactive N-acylpyridinium salt. This step is typically fast. mdpi.comresearchgate.net

Acyl Transfer: The N-acylpyridinium salt then reacts with a nucleophile (e.g., an alcohol), transferring the acyl group to it. mdpi.comresearchgate.net

Catalyst Regeneration: Upon transfer of the acyl group, the PPY catalyst is regenerated and can enter another catalytic cycle. mdpi.com

In a nickel-catalyzed reductive C(sp²)-B cross-coupling reaction, 4-pyrrolidinopyridine plays a crucial role in activating boron trichloride (B1173362) (BCl₃). chinesechemsoc.org The proposed mechanism involves the coordination of PPY to BCl₃, which then reacts with another equivalent of BCl₃ to generate a reactive [PPY···BCl₂]⁺BCl₄⁻ ion pair. chinesechemsoc.org This ion pair is then further activated by a hydride transfer from a co-catalyst. chinesechemsoc.org

Analogues of 4-pyrrolidinopyridine, particularly chiral derivatives, have been designed to achieve asymmetric catalysis. researchgate.net For instance, chiral PPY analogues with functional side chains have been developed for the desymmetrization of meso-diols through enantioselective acylation. researchgate.net The catalytic cycle for these reactions also proceeds through the formation of a chiral acyl-pyridinium intermediate, which is key to achieving enantioselectivity. researchgate.net

Identification of Rate-Determining Steps in Catalytic Processes

Kinetic studies on the acetylation of 1-phenylethanol (B42297) catalyzed by a ferrocene-based planar chiral 4-(dimethylamino)pyridine (DMAP) catalyst, an analogue of PPY, revealed that the reaction is first-order in the catalyst. researchgate.netresearchgate.net However, both the acetic anhydride (B1165640) and the alcohol substrate showed fractional order kinetics, which is consistent with a steady-state approximation where the concentration of the acetylated catalyst is in equilibrium with the free catalyst. researchgate.netresearchgate.net

In a three-component dynamic kinetic resolution reaction catalyzed by a chiral 4-aryl-pyridine-N-oxide, another class of PPY analogues, kinetic analysis indicated that the catalyst, an azole, an aldehyde, and an anhydride are all involved in the rate-determining step. acs.org Density functional theory (DFT) calculations further supported that the nucleophilic substitution of an azole hemiaminal with the O-acyloxypyridinium cation is the rate-determining step. acs.org Interestingly, for a related chiral 4-aryl pyridine (B92270) catalyst, the formation of the acylpyridinium intermediate was found to be the RDS, which resulted in poor enantiocontrol. acs.org This highlights that the relative energies of the transition states can be subtly influenced by the catalyst structure, leading to a switch in the rate-determining step. acs.org

In the palladium-catalyzed C(sp³)–H arylation of pyrrolidines, while the C–H activation step is not turnover-limiting, the reductive elimination step is. acs.org

| Reaction | Catalyst | Proposed Rate-Determining Step | Supporting Evidence |

| Acetylation of 1-phenylethanol | Ferrocene-based planar chiral DMAP | Nucleophilic attack on the acetylated catalyst | Fractional order kinetics for substrates, first-order for catalyst. researchgate.netresearchgate.net |

| Acylative Dynamic Kinetic Resolution | Chiral 4-aryl-pyridine-N-oxide | Nucleophilic substitution of azole hemiaminal with O-acyloxypyridinium cation | First-order dependence on all reactants and catalyst; DFT calculations. acs.org |

| Pd-catalyzed C(sp³)–H Arylation | Pd(OAc)₂ with a directing group | Reductive elimination | Kinetic and computational studies. acs.org |

Analysis of Transition State Structures in Stereoselective Transformations

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. Computational studies, particularly DFT calculations, have been instrumental in analyzing these transition state structures and understanding the origins of stereoselectivity.

In the desymmetrization of meso-diols catalyzed by chiral PPY analogues, the enantioselectivity arises from the specific interactions within the transition state of the acylation step. researchgate.net The chiral environment created by the catalyst directs the approach of the nucleophile to one of the enantiotopic groups of the substrate.

For the dynamic kinetic resolution catalyzed by a chiral 4-aryl-pyridine-N-oxide, DFT calculations revealed that the stereoselectivity is governed by steric factors in the transition state of the nucleophilic substitution. acs.org The π–π interaction between the azole ring and the pyridine ring of the catalyst also plays a role in lowering the energy barrier. acs.org A comparison of the transition states leading to the (R) and (S) products showed a significant energy difference, which was in good agreement with the experimentally observed high enantioselectivity. acs.org

In a phosphine-catalyzed dearomative [3 + 2] cycloaddition, a plausible transition state model was proposed based on experimental results and previous studies to explain the formation of the major isomers. rsc.org Similarly, in a Michael addition catalyzed by a primary amine-thiourea, DFT calculations were used to propose a transition state structure that explains the observed enantioselectivity. rsc.org

| Reaction | Catalyst Type | Key Transition State Interactions | Method of Analysis |

| Desymmetrization of meso-diols | Chiral 4-pyrrolidinopyridine analogues | Steric hindrance directing nucleophilic attack. | Not specified in provided text. |

| Acylative Dynamic Kinetic Resolution | Chiral 4-aryl-pyridine-N-oxide | Steric factors and π–π interactions. | DFT calculations. acs.org |

| Dearomative [3 + 2] Cycloaddition | Chiral phosphine (B1218219) | Not specified in provided text. | Experimental results and previous studies. rsc.org |

| Michael Addition | Primary amine-thiourea | Hydrogen bonding and steric interactions. | DFT calculations. rsc.org |

Hydrogen Bonding Interactions and Their Role in Reactivity and Selectivity

Hydrogen bonding is a crucial non-covalent interaction that can significantly influence the reactivity and selectivity of catalytic reactions. numberanalytics.commdpi.com In the context of catalysis by PPY and its analogues, hydrogen bonding can play several roles:

Substrate Activation: Hydrogen bonding can activate a substrate by increasing its electrophilicity or nucleophilicity. uni-regensburg.de

Transition State Stabilization: Specific hydrogen bonding interactions can stabilize the desired transition state, leading to rate acceleration and high stereoselectivity. acs.org

Catalyst Conformation: Intramolecular hydrogen bonding within a catalyst can rigidify its structure, creating a well-defined chiral environment. nih.gov

In catalysis involving chiral 4-aryl-pyridine-N-oxides, hydrogen bonding between the amide N-H of the catalyst and the substrate is crucial for both reactivity and stereocontrol. acs.org DFT calculations have shown that the N-oxide group acts as a hydrogen bond acceptor, facilitating proton transfer in the transition state. bath.ac.uk

The role of hydrogen bonding is also evident in bifunctional catalysts, such as primary amine-thioureas, where the thiourea (B124793) moiety activates the electrophile through hydrogen bonding, while the amine group activates the nucleophile. rsc.org In a proposed transition state for a Michael addition, the thiourea part of the catalyst forms hydrogen bonds with the nitro group of the nitrostyrene, activating it for nucleophilic attack. rsc.org

Furthermore, in enantioselective fluorination reactions, the precise arrangement of hydrogen bonding interactions around the fluoride (B91410) ion has been shown to control its reactivity and favor nucleophilicity over basicity. acs.org Chiral urea-based catalysts can create an asymmetric hydrogen-bonded environment around the fluoride ion, enabling catalytic enantioselective fluorination. acs.org

The formation of extended hydrogen-bonded networks has been observed in cocrystals of 4-pyrrolidinopyridine with certain acids, highlighting the propensity of the PPY scaffold to engage in such interactions. nsf.gov These interactions can be a combination of strong charge-assisted hydrogen bonds and weaker, non-conventional C-H---N hydrogen bonds. nsf.gov

| Catalytic System | Role of Hydrogen Bonding | Evidence |

| Chiral 4-aryl-pyridine-N-oxide | Substrate activation and stereocontrol. | DFT calculations showing H-bonding in the transition state. acs.orgbath.ac.uk |

| Primary amine-thiourea | Bifunctional activation of electrophile and nucleophile. | Proposed transition state models based on DFT calculations. rsc.org |

| Chiral urea-catalyzed fluorination | Control of fluoride reactivity and enantioselectivity. | Spectroscopic and computational studies of fluoride-urea complexes. acs.org |

| 4-pyrrolidinopyridine cocrystals | Formation of extended supramolecular networks. | X-ray crystallography. nsf.gov |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT methods can accurately predict molecular properties, including geometries, energies, and electronic distributions, with a favorable balance of accuracy and computational cost.

Elucidation of Minimum Energy Geometries

A fundamental step in computational analysis is the optimization of the molecular geometry to find its most stable, lowest-energy conformation. For 2-Chloro-4-pyrrolidinopyridine, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. This optimized structure corresponds to the molecule's most likely conformation.

The geometry of the related compound, 4-pyrrolidinopyridine (B150190) (PPY), has been elucidated in various complexes, confirming the planarity of the pyridine (B92270) ring and the puckered nature of the pyrrolidine (B122466) ring. For this compound, the introduction of a chlorine atom at the 2-position is expected to induce minor changes in bond lengths and angles within the pyridine ring due to its electronegativity and steric presence. The C-Cl bond itself becomes a key geometric parameter. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G), would precisely determine these parameters.

Table 1: Predicted Key Geometric Parameters for this compound (Note: This table is illustrative of typical DFT output. Exact values require a specific calculation.)

| Parameter | Predicted Value | Description |

|---|---|---|

| C2-Cl Bond Length | ~1.74 Å | The distance between the second carbon of the pyridine ring and the chlorine atom. |

| C4-N (pyrrolidine) Bond Length | ~1.36 Å | The bond connecting the pyridine ring to the pyrrolidine nitrogen. |

| N1-C2-C3 Bond Angle | ~123° | The internal angle of the pyridine ring at the chlorine-substituted carbon. |

Frontier Molecular Orbital (FMO) Characteristics (HOMO and LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the highest-energy orbital containing electrons, acts as the primary electron donor in reactions (nucleophilicity). The LUMO is the lowest-energy orbital without electrons and serves as the primary electron acceptor (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In 4-pyrrolidinopyridine, the powerful electron-donating nature of the pyrrolidino group significantly raises the energy of the HOMO, localizing it primarily on the pyridine ring and the exocyclic nitrogen. This makes the parent compound a strong nucleophile. For this compound, the introduction of the electronegative chlorine atom is expected to lower the energy of both the HOMO and LUMO. The HOMO would likely still be concentrated on the pyridine ring and pyrrolidino nitrogen, but its energy would be stabilized (lowered), slightly reducing the molecule's nucleophilicity compared to the unsubstituted PPY. The LUMO is expected to have significant density on the C-Cl bond's antibonding orbital.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative for a substituted pyridine and demonstrate the type of data obtained from DFT calculations.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.14 eV | Highest Occupied Molecular Orbital; related to nucleophilicity. |

| LUMO | -1.25 eV | Lowest Unoccupied Molecular Orbital; related to electrophilicity. |

Molecular Electrostatic Potential (MEP) Analysis for Electrophilic-Nucleophilic Character

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on a molecule's surface. It maps regions of negative potential (electron-rich, nucleophilic sites) and positive potential (electron-poor, electrophilic sites). This allows for the prediction of how a molecule will interact with other charged or polar species.

For this compound, the MEP surface would show a region of intense negative potential (typically colored red) around the pyridine ring's nitrogen atom, identifying it as the primary site for protonation and interaction with electrophiles. The electron-donating pyrrolidine group enhances this negative character. Conversely, a region of positive electrostatic potential (a "σ-hole," typically colored blue) would be expected on the outer surface of the chlorine atom, making it a potential site for halogen bonding interactions. The hydrogen atoms of the pyridine ring and pyrrolidine group would also exhibit positive potential.

Prediction of Reaction Pathways and Energy Barriers

DFT calculations are instrumental in mapping out the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed. This allows chemists to predict the most likely reaction pathway and identify the rate-limiting step by finding the highest energy barrier.

Studies on reactions involving the related 4-pyrrolidinopyridine (PPY) show its crucial role as a nucleophilic catalyst or an activator for reagents like boron trichloride (B1173362) (BCl₃). DFT calculations have been used to propose mechanisms where PPY first forms an adduct (e.g., PPY-BCl₃). Subsequent steps, such as hydride transfer or radical formation, are then modeled to elucidate the full catalytic cycle. For this compound, similar DFT studies could predict how the chloro-substituent impacts its catalytic activity by altering the stability of key intermediates and the energy barriers of transition states in reactions like acylations or borylations.

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the electron density topology to define atoms and the chemical bonds between them. This method is particularly powerful for characterizing non-covalent interactions like hydrogen bonds and halogen bonds. By locating bond critical points (BCPs) in the electron density between interacting atoms and analyzing the properties at these points (such as the density and its Laplacian), QTAIM can quantify the strength and nature of these interactions. In a complex involving 4-pyrrolidinopyridine, QTAIM has been used to gain insight into the interactions between the ligand and a central atom. For this compound, QTAIM would be essential for characterizing the predicted halogen bond involving the chlorine atom and any hydrogen bonds involving the pyrrolidine or pyridine moieties.

Natural Bond Orbital (NBO) Analyses

Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the wavefunction in terms of localized Lewis structures, such as 1-center lone pairs and 2-center bonds. It goes beyond this simple picture by analyzing delocalization effects, which are treated as donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energetic importance of these interactions is estimated using second-order perturbation theory.

For this compound, NBO analysis would provide several key insights:

Hybridization and Polarization : It would detail the sp composition of the atomic hybrids that form the sigma and pi bonds and describe the polarization of each bond (e.g., the C-Cl and C-N bonds).

Natural Atomic Charges : NBO calculates natural charges, which provide a less basis-set-dependent measure of the electron distribution than other methods.

Hyperconjugation : The analysis would quantify the delocalization of electron density, such as the interaction between the lone pair on the pyrrolidine nitrogen and the antibonding π* orbitals of the pyridine ring, which is key to its properties as a "super-basicity" catalyst. It would also reveal interactions involving the chlorine atom's lone pairs and adjacent antibonding orbitals.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | - |

| 4-pyrrolidinopyridine | PPY |

Computational Modeling of Enantioselectivity and Stereocontrol

Computational and theoretical studies are instrumental in elucidating the mechanisms of organocatalyzed reactions and in understanding the origins of enantioselectivity and stereocontrol. In the context of catalysis by 4-pyrrolidinopyridine derivatives, computational modeling, particularly using Density Functional Theory (DFT), has provided significant insights into the factors governing the stereochemical outcome of reactions. While specific computational studies focusing exclusively on this compound are not extensively available in public literature, the principles derived from studies of structurally related 4-aminopyridine (B3432731) and 4-pyrrolidinopyridine (PPY) catalysts are highly relevant.

Detailed research findings from computational analyses of reactions involving PPY derivatives have highlighted several key factors that control stereoselectivity. These include the role of non-covalent interactions, such as hydrogen bonding, and the influence of steric and electronic effects of substituents on the catalyst and substrates. nih.gov

In the asymmetric (3 + 2) cycloaddition of allylic N-ylides catalyzed by bifunctional 4-pyrrolidinopyridines, for instance, DFT calculations have been crucial in illustrating the origin of chemoselectivity and the stereocontrol model. acs.org These studies have revealed that hydrogen bonding plays a critical role in controlling both enantioselectivity and diastereoselectivity. acs.org The computational models of the transition states suggest that specific hydrogen bonding interactions between the catalyst and the substrates lock the reactants in a conformation that favors the formation of one enantiomer over the other.

Furthermore, computational investigations into the stereoselective synthesis of oxazolidinones, where N,N-dimethylaminopyridine (DMAP), a related organocatalyst, is used, have shown that the rate- and stereoselectivity-determining step is the initial addition reaction. nih.gov Theoretical studies using DFT can map out the potential energy surfaces for competing reaction pathways, allowing for the identification of the lowest energy transition state that leads to the major enantiomer observed experimentally. nih.gov

The electronic properties of the pyridine ring are a critical factor in catalysis, and these can be modulated by substituents. The introduction of a chloro group at the 2-position, as in this compound, is expected to have a significant electron-withdrawing effect. This can influence the nucleophilicity of the pyridine nitrogen and its ability to activate substrates. Theoretical predictions of the pKa values of various aminopyridines provide a quantitative measure of these electronic effects. researchgate.net

Below is a table of calculated and experimental pKa values for pyridine and some of its derivatives, which helps to illustrate the electronic impact of substituents.

| Compound | Calculated pKa (G1 method) | Experimental pKa |

| Pyridine | 5.31 | 5.23 |

| 4-Aminopyridine | 9.29 | 9.11 |

| 2-Chloropyridine (B119429) | 0.82 | 0.72 |

| 2-Chloro-4-aminopyridine | 6.84 | Not Available |

| Data sourced from theoretical studies on aminopyridine pKa values. researchgate.net |

The data indicates that a chloro substituent significantly reduces the basicity (and thus alters the nucleophilicity) of the pyridine. In 2-chloro-4-aminopyridine, the electron-donating amino group counteracts the withdrawing effect of the chlorine, resulting in a pKa that is intermediate between 4-aminopyridine and 2-chloropyridine. researchgate.net This modulation of electronic properties is a key aspect that would be considered in computational models of reactions catalyzed by this compound to understand its specific catalytic behavior and the resulting stereoselectivity.

Advanced Applications in Chemical Synthesis and Materials Science

Utility as Building Blocks in Complex Molecule Synthesis

The strategic placement of the chloro and pyrrolidino groups on the pyridine (B92270) ring makes 2-Chloro-4-pyrrolidinopyridine a valuable intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing a reactive handle to introduce a wide variety of functional groups and build molecular complexity.

Intermediate for Pharmaceutical Research (e.g., Protein Degrader Building Blocks)

This compound is identified as a protein degrader building block. calpaclab.com This positions it as a key component in the field of Targeted Protein Degradation (TPD), a modern strategy in drug discovery aimed at eliminating specific disease-causing proteins from cells. sigmaaldrich.com

This approach often utilizes proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein of interest (POI) into proximity with an E3 ubiquitin ligase. precisepeg.com This induced proximity leads to the tagging of the POI for destruction by the cell's own proteasome machinery. sigmaaldrich.comprecisepeg.com

The synthesis of effective PROTACs presents significant challenges due to their complex nature, requiring precise control over linkers and ligands to optimize binding and efficacy. precisepeg.com The use of pre-formed, advanced intermediates, often referred to as building blocks, is crucial for accelerating the research and development process. sigmaaldrich.comprecisepeg.com These building blocks, such as this compound, provide a ready-made scaffold that can be efficiently elaborated into diverse libraries of potential protein degraders, saving significant synthetic time. sigmaaldrich.com

Furthermore, the broader class of 2-chloro-pyridine derivatives has been investigated in the synthesis of novel compounds with potential as antitumor agents. nih.gov

Intermediate for Agrochemical Development

Pyridine-based compounds are foundational to modern agriculture, serving as the "chip" for a new generation of pesticides that are highly efficient with low toxicity. agropages.com Chlorinated pyridine intermediates are particularly important in the synthesis of these advanced agrochemicals. agropages.comchemicalbook.com

While direct applications of this compound are proprietary, the utility of its core structure is well-documented. For instance, the closely related compound 4-Amino-2-chloropyridine is a crucial intermediate in the synthesis of Forchlorfenuron, a highly active cytokinin plant growth regulator. chemicalbook.comgoogle.com Forchlorfenuron promotes cell division and growth, and is used to increase fruit size and yield in crops like grapes and kiwi. chemicalbook.comgoogle.com The synthesis highlights the importance of the 2-chloro-pyridine scaffold in creating value-added agricultural products.

| Intermediate | Final Agrochemical Product | Application |

| 4-Amino-2-chloropyridine | Forchlorfenuron (1-(2-chloro-4-pyridyl)-3-phenylurea) google.com | Plant Growth Regulator chemicalbook.comgoogle.com |

The incorporation of such intermediates allows for the development of effective pesticides, herbicides, and other products that enhance crop protection and yield. lookchem.com

Synthesis of Fluorescent Analogues

The pyrrolidinopyridine framework is instrumental in the synthesis of specialized chemical tools for research, such as fluorescent probes. In one study, the related compound 4-pyrrolidinopyridine (B150190) was employed as a potent catalyst for the acylation of 1-oleoyl-sn-glycero-3-phosphocholine. nih.gov This reaction was a key step in a pathway to create a fluorescent analogue of phosphatidylcholine. nih.gov The synthesis was completed by reacting the intermediate with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), a common fluorophore, to yield the final, highly pure fluorescent analogue. nih.gov This demonstrates the role of the pyrrolidinopyridine scaffold in facilitating complex syntheses for creating sophisticated biological probes. nih.gov

Precursor for Specific Functional Materials (e.g., Polymers, Dyes and Pigments)

The chemical reactivity of chlorinated pyridines makes them suitable precursors for functional materials like polymers and dyes. mdpi.com Reactive dyes, for example, often incorporate chloro or bromo substituents that can form covalent bonds with substrates like textile fibers. mdpi.com

Similarly, the synthesis of advanced polymers can utilize halogenated intermediates. mdpi.com Dihalogenated derivatives can be coupled with other comonomers in polycondensation reactions to integrate specific chromophores directly into the polymer backbone. mdpi.com The use of pyridine derivatives containing chlorine, such as 3,5-Dibromo-4-chloropyridine, has been noted in the manufacturing of dyes and pigments, where their chemical properties contribute to developing stable and vibrant colorants. lookchem.com This established role for chloropyridines suggests the potential of this compound as a precursor for creating novel colored polymers or functional dyes.

Development of Novel Functional Materials Utilizing the Pyridine Scaffold

The unique electronic and steric properties of the 4-pyrrolidinopyridine (PPY) scaffold have driven the development of novel functional materials, particularly in the realm of asymmetric catalysis. researchgate.net Researchers have focused on designing chiral PPY analogues to serve as highly effective nucleophilic catalysts. researchgate.netresearchgate.net

These chiral catalysts have been successfully applied in reactions that require high levels of stereocontrol, such as the enantioselective acylation of alcohols and the desymmetrization of meso-diols. researchgate.net The design of these catalysts often introduces chiral elements away from the catalytically active pyridine nitrogen to maintain high activity. researchgate.net Furthermore, planar-chiral derivatives of 4-(pyrrolidino)pyridine have been developed for use in complex chemical transformations, such as the enantioselective rearrangement of O-acylated azlactones to construct quaternary stereocenters. acs.org

Beyond catalysis, the PPY framework serves as a versatile Lewis base for promoting various organic reactions, including the synthesis of complex N-heterocycle-fused β-lactones. acs.org It has also been used in the synthesis of multifunctional ligands designed to coordinate with transition metals, which can influence their catalytic activity in industrial processes. nih.gov

Future Research Directions and Emerging Trends

Design and Synthesis of Next-Generation Catalysts Based on the 2-Chloro-4-pyrrolidinopyridine Framework

The development of new catalysts is a cornerstone of chemical innovation. The this compound framework offers a unique starting point for designing next-generation organocatalysts. Researchers are exploring the introduction of chiral elements to create catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals and fine chemicals. researchgate.net The synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine has been described, and these have been used as catalysts for the kinetic resolution of alcohols. researchgate.net

The modification of the pyrrolidine (B122466) ring is a key strategy. For instance, chiral PPY analogues with functional side chains at the C(2) and C(4) positions of the pyrrolidine ring have been prepared from 4-hydroxy-l-proline. These catalysts have shown effectiveness in the enantioselective acylation of meso-diols. researchgate.net The introduction of substituents far from the catalytically active pyridine (B92270) nitrogen is expected to maintain high catalytic activity. researchgate.net

Future work will likely focus on creating a diverse library of this compound derivatives with various electronic and steric properties. This will enable a deeper understanding of structure-activity relationships and the rational design of catalysts with enhanced selectivity and reactivity for specific transformations.

Expansion of Catalytic Scope to New Reaction Classes

While 4-pyrrolidinopyridine (B150190) and its derivatives are well-known for their catalytic activity in acylation reactions, there is significant potential to expand their application to other reaction classes. sigmaaldrich.combham.ac.uk The unique electronic properties conferred by the chloro-substituent in this compound could enable novel reactivity.

Researchers are investigating the use of this framework in a broader range of transformations, including but not limited to:

Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol Reactions: Facilitating the formation of carbon-carbon bonds through the reaction of enolates with carbonyl compounds.

Cycloadditions: Promoting the formation of cyclic compounds, which are prevalent in natural products and pharmaceuticals.

For example, a multicomponent, organocascade process using 4-pyrrolidinopyridine as a Lewis base has been developed to form complex bi- and tricyclic β-lactones. acs.org This demonstrates the potential for PPY derivatives to catalyze complex transformations. The exploration of this compound in similar cascade reactions could lead to the discovery of new and efficient synthetic routes.

Exploration of Undiscovered Reactivity and Selectivity Profiles

The chlorine atom at the 2-position of the pyridine ring in this compound significantly influences its electronic and steric properties. This can lead to unexpected reactivity and selectivity compared to its parent compound, 4-pyrrolidinopyridine.

A key area of future research will be the systematic investigation of the regioselectivity and stereoselectivity of reactions catalyzed by this compound. For instance, in nucleophilic aromatic substitution (SNAr) reactions of dichloropyrimidines, the regioselectivity is highly sensitive to substituents on the ring. wuxiapptec.comwuxiapptec.com Quantum mechanical analyses have been used to understand these effects. wuxiapptec.comwuxiapptec.com Similar studies on this compound could reveal unique selectivity profiles that can be exploited for synthetic advantage.

Furthermore, the hydrolysis of α-chloro-substituted pyridones has been shown to be influenced by the zwitterionic character of the molecule. nih.gov The greater the zwitterionic contribution, the faster the rate of hydrolysis. nih.gov Investigating the zwitterionic nature of this compound and its implications for reactivity is another promising avenue of research.

Integration with Flow Chemistry and High-Throughput Screening Methodologies

Modern drug discovery and process development rely heavily on high-throughput screening (HTS) and flow chemistry to accelerate the pace of research. rsc.orgnih.gov Integrating this compound-based catalysts into these platforms is a crucial step towards their practical application.

High-throughput experimentation allows for the rapid screening of a large number of reaction conditions, facilitating the optimization of catalytic processes. rsc.orgnih.gov Systems combining liquid handling robots with rapid analysis techniques like mass spectrometry can evaluate thousands of unique reactions in a short time. nih.gov This approach can be used to quickly identify the optimal conditions for reactions catalyzed by this compound derivatives.

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. ijnc.ir The development of immobilized or soluble but easily separable this compound-based catalysts will be essential for their integration into continuous flow systems.

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new chemical processes. ijnc.iralfa-chemistry.comacs.org Organocatalysis, in general, is considered a greener alternative to metal-based catalysis due to the lower toxicity and cost of organic catalysts. arabjchem.org this compound, as an organocatalyst framework, aligns well with these principles.

Future research will focus on developing synthetic routes utilizing this compound that are more environmentally benign. This includes:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. acs.org

Use of Greener Solvents: Employing water or other environmentally friendly solvents.

Energy Efficiency: Developing reactions that proceed at ambient temperature and pressure. acs.org

Catalyst Recyclability: Designing catalysts that can be easily recovered and reused.

The use of this compound in solvent-free or aqueous reaction conditions will be a key area of investigation. ijnc.ir

Multi-component Reactions and Cascade Processes Involving this compound

Multi-component reactions (MCRs) and cascade processes are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. acs.orgnih.govnih.gov These reactions are highly efficient and atom-economical. acs.org

The development of new MCRs and cascade reactions involving this compound as a catalyst or a key building block is a promising area of research. Isocyanide-based multicomponent reactions, for example, have become powerful tools for the rapid construction of nitrogen-containing organic compounds. nih.gov Exploring the potential of this compound to participate in or catalyze such reactions could lead to the discovery of novel and efficient synthetic methodologies.

An example of a cascade process is a Michael-Michael-aldol-β-lactonization that forms complex bi- and tricyclic β-lactones, generating four new bonds and up to four stereocenters in a single operation. acs.org Investigating the ability of this compound to mediate similar complex transformations will be a focus of future research.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Chloro-4-pyrrolidinopyridine, and how is purity validated?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are synthesized using a base (e.g., NaOH) in dichloromethane, followed by multiple washing steps and purification via column chromatography . To verify purity (>99%), analytical techniques such as HPLC (High-Performance Liquid Chromatography) and are employed to confirm the absence of unreacted starting materials or byproducts .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer: Critical precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation .

- Spill Management: Collect spillage with inert absorbents and dispose of according to hazardous waste regulations .

- First Aid: Immediate rinsing with water for skin/eye exposure and medical consultation if symptoms persist .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize the yield of this compound?

Methodological Answer: Optimization involves:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions .

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions, while gradual warming ensures completion .

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

- Real-Time Monitoring: Use TLC or inline IR spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What advanced analytical methods identify byproducts in this compound synthesis?

Methodological Answer:

- LC-MS (Liquid Chromatography-Mass Spectrometry): Detects low-abundance byproducts via molecular ion fragmentation patterns .

- GC-MS (Gas Chromatography-Mass Spectrometry): Identifies volatile impurities, particularly in solvent removal steps .

- NMR Spin-Saturation Transfer: Differentiates isomers or tautomers by observing proton exchange kinetics .

Q. How can computational modeling predict the reactivity of this compound in different solvents?

Methodological Answer:

- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3-LYP) to calculate activation energies for substitution reactions, accounting for solvent effects via the Polarizable Continuum Model (PCM) .

- Molecular Dynamics (MD): Simulate solvation shells to assess steric hindrance or hydrogen-bonding interactions in polar vs. nonpolar solvents .

Q. What strategies minimize unwanted chloride displacement in downstream reactions involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.